1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester

Overview

Description

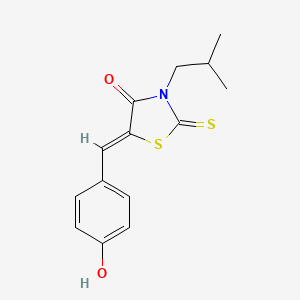

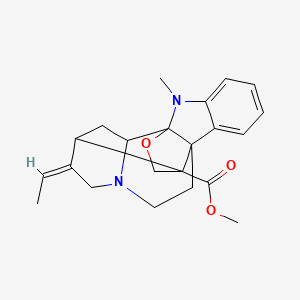

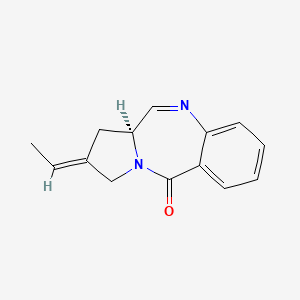

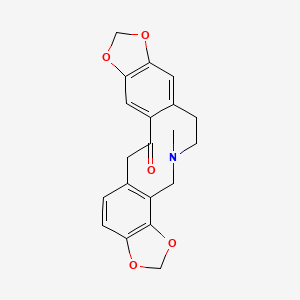

1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester is a bio-active alkaloid derived from the medicinal tree Alstonia boonei, which is native to West Africa . This compound belongs to the class of monoterpene indole alkaloids and has garnered interest due to its diverse pharmacological properties .

Mechanism of Action

Pseudoakuammigine, also known as methyl (14Z)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate or NSC381082, is a bio-active alkaloid derived from Alstonia boonei, a medicinal tree native to West Africa . This compound has been the subject of various studies due to its potential therapeutic properties.

Result of Action

It is known to be a bio-active compound , suggesting that it can interact with biological systems and potentially influence cellular processes. More research is needed to detail the specific molecular and cellular effects of Pseudoakuammigine.

Biochemical Analysis

Biochemical Properties

It is known that Pseudoakuammigine exhibits opioid activity in vivo This suggests that Pseudoakuammigine may interact with opioid receptors, a group of proteins that play a crucial role in pain perception and mood regulation

Cellular Effects

Given its opioid activity, it is likely that Pseudoakuammigine influences cell function by modulating cell signaling pathways related to pain perception and mood regulation

Molecular Mechanism

It is known that Pseudoakuammigine exhibits opioid activity in vivo , suggesting that it may bind to opioid receptors and modulate their activity This could involve binding interactions with these receptors, inhibition or activation of enzymes, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudoakuammigine involves several complex steps. One notable method includes the use of a sequence of reactions such as silver-catalyzed internal alkyne cyclization, followed by one-pot C-O bond cleavage and C-N bond formation to construct the pentacyclic scaffold . A position-selective Polonovski-Potier reaction and formal N-4 migration are also employed in the synthesis .

Industrial Production Methods: The use of advanced organic synthesis techniques and catalysts is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No. |

2447-70-3 |

|---|---|

Molecular Formula |

C22H26N2O3 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-21-15-7-5-6-8-17(15)23(2)22(21)18(24)11-16(14)20(21,13-27-22)19(25)26-3/h4-8,16,18H,9-13H2,1-3H3/b14-4-/t16-,18-,20-,21-,22+/m0/s1 |

InChI Key |

HAGBWVNSVWLTKY-ZFWLQQAWSA-N |

SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |

Canonical SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pseudoakuammigine; NSC 381082; NSC-381082; NSC381082 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the core structure of Pseudoakuammigine and how does it relate to other akuammiline alkaloids?

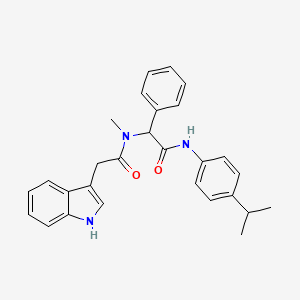

A1: Pseudoakuammigine belongs to the akuammiline alkaloids, a family of monoterpene indole alkaloids characterized by their complex cage-like structures. While most akuammiline alkaloids like akuammiline and strictamine possess a pentacyclic methanoquinolizidine core, pseudoakuammigine features a unique pentacyclic furoindoline core. []

Q2: How does modifying the structure of Pseudoakuammigine impact its activity at the μOR?

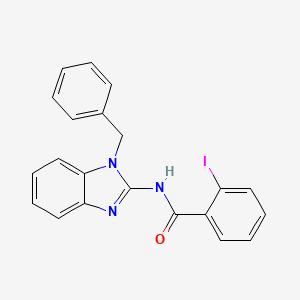

A3: Studies have shown that structural modifications can significantly influence Pseudoakuammigine's potency at the μOR. For instance, introducing a phenethyl moiety to the N1 position of Pseudoakuammigine resulted in a 70-fold increase in potency and improved selectivity for the μOR compared to the kappa opioid receptor (κOR). []

Q3: What is the significance of synthesizing Pseudoakuammigine and its derivatives?

A4: The total synthesis of Pseudoakuammigine and other akuammiline alkaloids provides valuable insights into their complex structures and allows for the preparation of derivatives. [, ] This enables researchers to explore the structure-activity relationships of these alkaloids and potentially identify more potent and selective compounds for therapeutic applications.

Q4: Can you elaborate on the total synthesis of Pseudoakuammigine?

A5: Several approaches have been employed for the total synthesis of Pseudoakuammigine. One strategy utilizes an iminium ion cascade annulation to construct the C and D rings of the pentacyclic core. [] Another approach involves a modified Fischer indolization reaction, which efficiently generates complexity within the molecule. []

Q5: What is known about the biosynthesis of Pseudoakuammigine?

A6: While the complete biosynthetic pathway of Pseudoakuammigine is not fully elucidated, studies suggest a biogenetic relationship with other alkaloids found in the same plant sources. For instance, nareline, an alkaloid isolated from Alstonia scholaris, is structurally related to akuammiline and picraline, indicating a possible common biosynthetic origin. []

Q6: Has Pseudoakuammigine been isolated from any natural sources?

A7: Yes, Pseudoakuammigine has been isolated from the seeds of the Akuamma tree (Picralima nitida). [] It is also found in Alstonia yunnanensis Diels, alongside other indole alkaloids. []

Q7: What are the potential applications of Pseudoakuammigine research?

A8: Despite its weak activity, Pseudoakuammigine serves as a valuable scaffold for developing novel opioid analgesics with improved potency and selectivity. [] Further research into its structure-activity relationships and pharmacological properties could lead to the discovery of new pain management therapies.

Q8: What analytical techniques are used to study Pseudoakuammigine?

A9: Various spectroscopic techniques are employed to characterize and analyze Pseudoakuammigine, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide valuable information about its structure, functional groups, and molecular weight.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)